

Eosin B as a Counterstain in Immunohistochemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Eosin b(2-)*

Cat. No.: *B1242014*

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Introduction

Eosin B is an anionic dye that serves as an effective counterstain in immunohistochemistry (IHC), particularly when the antigen of interest is localized to the cell nucleus. As a cytoplasmic stain, Eosin B provides excellent contrast to the nuclear staining commonly achieved with chromogens like 3,3'-Diaminobenzidine (DAB), which typically produces a brown precipitate. By staining the cytoplasm and extracellular matrix in shades of pink to red, Eosin B allows for clear visualization of the tissue morphology without obscuring the specific nuclear signal of the target antigen. This application note provides a detailed protocol for the use of Eosin B as a counterstain in IHC, using the detection of the nuclear proliferation marker Ki-67 as an example.

Eosin B, with its slightly bluish cast, and its counterpart Eosin Y (yellowish cast), are derivatives of fluorescein. While often used interchangeably, the choice between them can be a matter of laboratory preference and tradition. Eosin functions by binding to basic (cationic) protein groups in the cytoplasm and connective tissue, such as lysine and arginine residues.

Data Presentation

Currently, direct quantitative comparisons of staining intensity and signal-to-noise ratios for Eosin B versus other counterstains in published literature are limited. The performance of a counterstain is often evaluated qualitatively based on the clarity of cellular detail and the contrast provided for the primary stain. The following table outlines the general characteristics and typical application parameters for Eosin B.

Parameter	Description	Typical Value/Range
Target Structures	Cytoplasm, Collagen, Muscle Fibers, Red Blood Cells	N/A
Stain Color	Pink to Red (with a bluish hue)	N/A
Typical Concentration	0.1% - 1% (w/v) aqueous solution	1% for stock, diluted further for working solution
Typical Incubation Time	30 seconds - 2 minutes	Dependent on desired staining intensity
pH of Staining Solution	Slightly acidic	~pH 5.0
Compatibility	Excellent with brown (DAB) and blue chromogens	N/A

Experimental Protocols

This section details the protocol for immunohistochemical staining of the nuclear antigen Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by counterstaining with Eosin B.

I. Preparation of Reagents

1. 1% Eosin B Stock Solution:

- Dissolve 1 gram of Eosin B powder in 100 mL of 70% ethanol.
- Stir until fully dissolved.
- Store in a tightly sealed, light-protected container at room temperature.

2. Eosin B Working Solution:

- Dilute the 1% Eosin B stock solution 1:10 with 70% ethanol to achieve a 0.1% working solution. The exact dilution may need to be optimized based on tissue type and desired staining intensity.
- For every 100 mL of working solution, add 0.5 mL of glacial acetic acid to acidify the solution, which can enhance staining.

3. Other necessary reagents:

- Xylene
- Graded ethanols (100%, 95%, 80%, 70%)
- Deionized or distilled water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase
- Blocking buffer (e.g., 5% normal goat serum in TBS-T)
- Primary antibody (e.g., anti-Ki-67)
- HRP-conjugated secondary antibody
- DAB chromogen substrate kit
- Mounting medium

II. Immunohistochemistry Protocol for Ki-67 with Eosin B Counterstain

- Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 5 minutes each. b. Immerse in 100% ethanol: 2 changes for 3 minutes each. c. Immerse in 95%

ethanol: 1 change for 3 minutes. d. Immerse in 80% ethanol: 1 change for 3 minutes. e. Immerse in 70% ethanol: 1 change for 3 minutes. f. Rinse thoroughly in running deionized water.

- Antigen Retrieval: a. Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the container in a steamer or water bath to 95-100°C and maintain for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with wash buffer (TBS-T).
- Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with wash buffer.
- Blocking: a. Incubate sections with blocking buffer (e.g., 5% normal goat serum in TBS-T) for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation: a. Drain blocking buffer (do not rinse). b. Apply the primary antibody (e.g., anti-Ki-67), diluted according to the manufacturer's instructions, to the sections. c. Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation: a. Rinse slides with wash buffer (3 changes for 5 minutes each). b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
- Chromogen Development: a. Rinse slides with wash buffer (3 changes for 5 minutes each). b. Prepare and apply the DAB substrate solution according to the manufacturer's instructions. c. Monitor the color development under a microscope (typically 2-10 minutes). The Ki-67 positive nuclei will stain brown. d. Stop the reaction by rinsing the slides with deionized water.
- Eosin B Counterstaining: a. Immerse slides in the 0.1% Eosin B working solution for 30 seconds to 2 minutes. The optimal time will depend on the desired staining intensity and should be determined empirically. b. Briefly rinse the slides in deionized water to remove excess eosin.
- Dehydration and Mounting: a. Dehydrate the sections through graded ethanols: i. 70% ethanol (quick dip) ii. 95% ethanol (1 minute) iii. 100% ethanol (2 changes for 2 minutes

each) b. Clear the sections in xylene (2 changes for 3 minutes each). c. Apply a coverslip using a permanent mounting medium.

Visualizations

Experimental Workflow

Caption: Immunohistochemistry workflow with Eosin B counterstaining.

Wnt/ β -catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/ β -catenin signaling pathway, which is frequently studied in the context of colorectal cancer, a disease where nuclear localization of β -catenin is a key event and can be visualized using IHC.

Caption: Canonical Wnt/ β -catenin signaling pathway.

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